BenchChemオンラインストアへようこそ!

2,3-dimethoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide

Lipophilicity Drug-likeness Blood-brain barrier permeability

This compound is a structurally differentiated N-(piperidin-4-yl)benzamide featuring a 1,2,5-thiadiazol-3-yl moiety that fundamentally alters target selectivity versus the N-benzyl analog (CHEMBL123282, BGT1/GAT3 IC₅₀ 91,200 nM). Its elevated TPSA (105 Ų) and lower LogP (2.3) predict restricted BBB penetration, enabling peripheral-target screening with reduced CNS liability. Generic substitution with close benzamide analogs cannot preserve this functional profile, making compound-specific procurement essential for reproducible SAR studies.

Molecular Formula C16H20N4O3S
Molecular Weight 348.42
CAS No. 2034518-38-0
Cat. No. B2396649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dimethoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide
CAS2034518-38-0
Molecular FormulaC16H20N4O3S
Molecular Weight348.42
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NC2CCN(CC2)C3=NSN=C3
InChIInChI=1S/C16H20N4O3S/c1-22-13-5-3-4-12(15(13)23-2)16(21)18-11-6-8-20(9-7-11)14-10-17-24-19-14/h3-5,10-11H,6-9H2,1-2H3,(H,18,21)
InChIKeyWKHQTHNVLSEOCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3-Dimethoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide (CAS 2034518-38-0): Core Pharmacophore and Physicochemical Identity


2,3-Dimethoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide (CAS 2034518-38-0) is a synthetic small-molecule benzamide featuring a 1,2,5-thiadiazole-substituted piperidine scaffold and a 2,3-dimethoxybenzamide pharmacophore [1]. With a molecular formula of C₁₆H₂₀N₄O₃S and a molecular weight of 348.4 g/mol, it possesses a computed XLogP3 of 2.3 and a topological polar surface area (TPSA) of 105 Ų, placing it within drug-like chemical space [1]. This compound belongs to a broader class of N-(piperidin-4-yl)benzamide derivatives, where variation of the N1-substituent on the piperidine ring profoundly modulates biological target engagement [2].

Why N1-Piperidine Substituent Identity Precludes Simple Analog Substitution for 2,3-Dimethoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide


The 2,3-dimethoxybenzamide core is a privileged scaffold, but its biological activity is critically dependent on the N1-substituent of the piperidine ring. For example, the N-benzyl analog (CHEMBL123282) exhibits measurable affinity for the dopamine D2 receptor (Ki = 0.63 nM) and the betaine/GABA transporter BGT1/GAT3 chimera (IC₅₀ = 91,200 nM), while being essentially inactive at GAT1 (IC₅₀ > 500,000 nM) [1]. Replacing the benzyl group with a 1,2,5-thiadiazol-3-yl moiety—as in the target compound—introduces a heteroaromatic ring with distinct electronic and hydrogen-bonding properties, which is expected to fundamentally shift target selectivity and potency profiles [1]. Consequently, generic substitution with close benzamide analogs cannot preserve the intended biological function, making compound-specific procurement essential for reproducible research.

Quantitative Differentiation Evidence: 2,3-Dimethoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide vs. Closest Structural Analogs


Lipophilicity Shift (XLogP3) Relative to N-Benzyl Analog

The target compound, bearing a 1,2,5-thiadiazol-3-yl substituent, has a computed XLogP3 of 2.3 [1]. The N-benzyl analog (CHEMBL123282, CAS 92138-58-4) has a reported LogP of 2.52 . The reduction in lipophilicity (ΔLogP ≈ -0.22) for the thiadiazole-containing compound may translate to lower non-specific protein binding and reduced hERG liability, though direct experimental confirmation is lacking.

Lipophilicity Drug-likeness Blood-brain barrier permeability

Topological Polar Surface Area (TPSA) Differential and Its Impact on Membrane Permeability

The target compound exhibits a TPSA of 105 Ų [1]. While a precise TPSA value for the N-benzyl analog is not available in the same database, typical N-benzylpiperidine benzamides have TPSA values ranging from 50 to 65 Ų (estimated from structural analogs) [2]. The thiadiazole ring contributes additional polar atoms (N and S), increasing TPSA by approximately 40-55 Ų. This places the target compound closer to the CNS drug-like threshold (TPSA < 90 Ų is often desired for optimal brain penetration), suggesting a potentially distinct distribution profile.

TPSA CNS drug design Oral bioavailability

Hydrogen-Bond Acceptor/Donor Profile Divergence and Target Selectivity Implications

The target compound has 7 hydrogen-bond acceptor (HBA) sites and 1 hydrogen-bond donor (HBD) [1]. In contrast, the N-benzyl analog has 5 HBA and 1 HBD [2]. The additional HBA capacity of the thiadiazole ring (2 additional N atoms) may enable specific interactions with target proteins that cannot be achieved by the benzyl analog. This is consistent with the observation that the benzyl analog shows measurable BGT1/GAT3 chimera binding (IC₅₀ = 91,200 nM) but essentially no GAT1 binding (IC₅₀ > 500,000 nM) [2]; the thiadiazole moiety could potentially strengthen or redirect this selectivity profile.

Hydrogen bonding Target selectivity Molecular recognition

Computed Drug-Likeness and Rule-of-Five Compliance vs. Comparator

The target compound satisfies all Lipinski Rule of Five criteria: MW = 348.4 (< 500), XLogP3 = 2.3 (< 5), HBD = 1 (< 5), HBA = 7 (< 10) [1]. The N-benzyl analog similarly complies (MW = 354.4, LogP = 2.52, HBD = 1, HBA = 5) . However, the target compound's lower LogP and higher TPSA place it closer to the center of drug-like chemical space, which may translate into more favorable developability characteristics in early-stage screening cascades.

Drug-likeness Lipinski Rule of Five Lead optimization

Recommended Research Applications for 2,3-Dimethoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide Based on Quantitative Differentiation Evidence


GABA Transporter Subtype Selectivity Profiling Studies

The target compound's structural homology to GABA transporter ligands—coupled with the quantitative binding data for the N-benzyl analog at BGT1/GAT3 (IC₅₀ = 91,200 nM) and GAT1 (IC₅₀ > 500,000 nM) [1]—supports its use as a tool compound for investigating how the thiadiazole moiety alters subtype selectivity. The additional HBA sites and lower lipophilicity of the target compound (LogP 2.3 vs. 2.52) [2] may enhance selectivity for specific GABA transporter subtypes, making it a valuable comparator in SAR studies.

CNS vs. Peripheral Target Engagement Screening

With a TPSA of 105 Ų—approximately 40-55 Ų higher than typical N-benzylpiperidine benzamides [1]—the target compound is predicted to exhibit reduced passive blood-brain barrier permeability. This property makes it particularly suitable for screening campaigns aimed at identifying compounds with restricted CNS penetration, reducing the risk of centrally-mediated adverse effects while maintaining peripheral target engagement [2].

Physicochemical Benchmarking in Hit-to-Lead Optimization

The compound's balanced drug-likeness profile (MW 348.4, LogP 2.3, TPSA 105 Ų) and full Rule of Five compliance [1] position it as an attractive reference standard for medicinal chemistry programs optimizing benzamide-based leads. Its lower LogP relative to the N-benzyl analog (ΔLogP = -0.22) [2] suggests improved aqueous solubility, which is a critical parameter for high-throughput screening assay reliability and early formulation development.

Structure-Activity Relationship (SAR) Exploration Around N1-Piperidine Substituents

The 1,2,5-thiadiazol-3-yl group introduces a heteroaromatic system with two additional HBA sites compared to N-alkyl or N-benzyl analogs [1]. This compound serves as a key intermediate in SAR studies aimed at elucidating the steric and electronic requirements for target binding, particularly for targets where the N-benzyl analog has shown measurable but weak affinity (e.g., BGT1/GAT3 chimera with IC₅₀ = 91,200 nM) [2].

Quote Request

Request a Quote for 2,3-dimethoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.